molecular formula C12H12N2O B13047080 7-Amino-4-cyclopropylisoquinolin-1(2H)-one

7-Amino-4-cyclopropylisoquinolin-1(2H)-one

Cat. No.: B13047080
M. Wt: 200.24 g/mol
InChI Key: SWUKQWBPTIOQQI-UHFFFAOYSA-N
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Description

7-Amino-4-cyclopropylisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core with an amino group at the 7th position and a cyclopropyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Formation of Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline core can be constructed through cyclization reactions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Amination: The amino group can be introduced through nucleophilic substitution or amination reactions, using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced isoquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could yield various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-Amino-4-cyclopropylisoquinolin-1(2H)-one can serve as a building block for more complex molecules.

Biology

The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Industry

In the chemical industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoisoquinoline: Lacks the cyclopropyl group.

    4-Cyclopropylisoquinoline: Lacks the amino group.

    7-Amino-4-methylisoquinoline: Has a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of both the amino group and the cyclopropyl group in 7-Amino-4-cyclopropylisoquinolin-1(2H)-one may confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

7-amino-4-cyclopropyl-2H-isoquinolin-1-one

InChI

InChI=1S/C12H12N2O/c13-8-3-4-9-10(5-8)12(15)14-6-11(9)7-1-2-7/h3-7H,1-2,13H2,(H,14,15)

InChI Key

SWUKQWBPTIOQQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=O)C3=C2C=CC(=C3)N

Origin of Product

United States

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